![molecular formula C27H25N3O3 B2692627 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide CAS No. 1797336-29-8](/img/structure/B2692627.png)
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of such compounds can be largely planar but slightly kinked . The exact structure would depend on the specific arrangement and bonding of the atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used . For instance, one reaction step might result in a Baeyer-Villager oxidation, which might not be desirable .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific molecular structure. For instance, the compound’s molecular formula is C23H19FN4O3 and its molecular weight is 418.428. Other properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Antibacterial Activity: Novel analogs of pyrazole derivatives have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial properties at non-cytotoxic concentrations, indicating their potential as antibacterial agents (Palkar et al., 2017).
- Cytotoxic Activity: Carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for their growth inhibitory properties against various cancer cell lines. Some compounds demonstrated potent cytotoxicity, suggesting their use in cancer treatment (Deady et al., 2003).
Chemical Synthesis and Characterization
- Catalyst-Free Synthesis: A novel class of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives has been synthesized through 1,3-dipolar cycloaddition and rearrangement. This process, completed rapidly under mild conditions without a catalyst, highlights the efficiency of the method for generating complex organic compounds (Liu et al., 2014).
Material Science
- Polymer Synthesis: Research has explored the synthesis of ordered polymers from nonsymmetric monomers, including those related to pyrazole derivatives. This work contributes to the development of polymers with specific structural arrangements, which could have applications in various material science fields (Yu et al., 1999).
Molecular Interactions and Analysis
- Molecular Interaction Studies: The interaction of certain pyrazole derivatives with cannabinoid receptors has been studied, providing insights into the molecular basis of receptor-ligand interactions. This research could inform the design of new pharmaceutical compounds with targeted effects (Shim et al., 2002).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Leads: Pyrazole-4-formylhydrazide derivatives bearing a diphenyl ether fragment have been identified as novel leads for antifungal applications. These compounds target succinate dehydrogenase, an enzyme critical for the energy production in fungi, showing potent effects against various fungal pathogens (Wang et al., 2020).
Structural Analysis
- X-Ray Crystallography: Studies involving X-ray crystallography have provided detailed structural information on pyrazole derivatives, facilitating understanding of their molecular properties and interactions. This structural analysis is crucial for the design of compounds with desired characteristics (Kumara et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition results in the modulation of the biochemical pathways these enzymes are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by this compound affects several biochemical pathways. The inhibition of cholinesterase impacts the cholinergic pathway, which is crucial for neurotransmission in the nervous system. On the other hand, the inhibition of lipoxygenase affects the arachidonic acid pathway, which is involved in the inflammatory response .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of neurotransmission in the nervous system and the inflammatory response. This is due to the inhibition of cholinesterase and lipoxygenase enzymes, respectively .
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c31-27(15-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)29-22-16-28-30(17-22)18-23-19-32-25-13-7-8-14-26(25)33-23/h1-14,16-17,23-24H,15,18-19H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIGCHAFGJURRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)
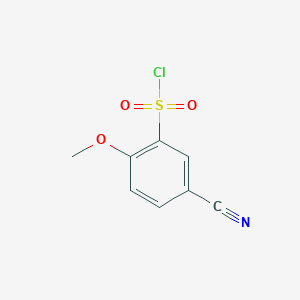
![5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2692549.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)
![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)
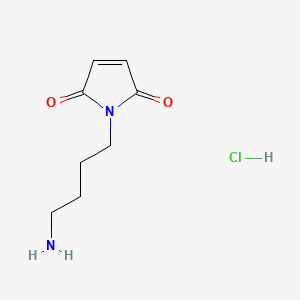
![N-(4-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2692556.png)
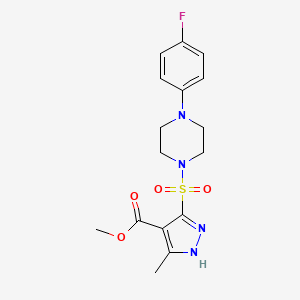

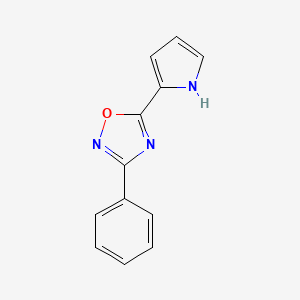
![6-[5-(3-Fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692563.png)
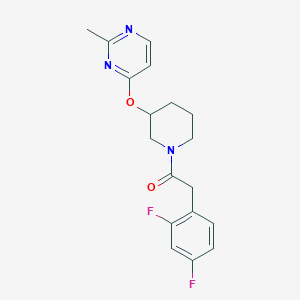
![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2692565.png)

